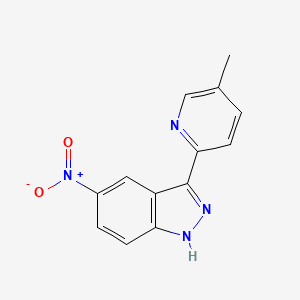

3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole

Beschreibung

Eigenschaften

CAS-Nummer |

1356087-94-9 |

|---|---|

Molekularformel |

C13H10N4O2 |

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole |

InChI |

InChI=1S/C13H10N4O2/c1-8-2-4-12(14-7-8)13-10-6-9(17(18)19)3-5-11(10)15-16-13/h2-7H,1H3,(H,15,16) |

InChI-Schlüssel |

JYWIARCFWALNAT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Hydrazines

A one-pot domino process developed by Molecules (2018) achieves 5-nitro-1H-indazole derivatives via nucleophilic aromatic substitution (SAr). Key steps include:

Bromination of 5-Nitro-1H-indazole

Patent CN103570624A describes bromination at the indazole C3 position using bromine in DMF at −5°C to 40°C. Critical parameters:

-

Mass ratio : Bromine to 5-nitro-1H-indazole = 1–1.5:1

-

Reaction time : 11 hours at 35–40°C post-bromine addition

Comparative Analysis of Synthetic Routes

Advantages of Bromination/Suzuki Route :

-

Higher regiocontrol for C3 substitution

-

Scalability for industrial production.

Advantages of Direct Cyclization : -

Fewer synthetic steps

Purification and Characterization

Post-synthetic processing typically involves:

-

Recrystallization : Ethanol/water mixtures (45–50% v/v) with activated charcoal to remove impurities.

-

Chromatography : Silica gel column chromatography (hexane/EtOAc 3:1) for Suzuki-coupled products.

-

Analytical Validation :

Challenges and Optimization Strategies

-

Nitro Group Stability : Elevated temperatures during Suzuki coupling risk nitro reduction. Mitigated by strict temperature control (<90°C) and inert atmospheres.

-

Regioselectivity : Competing N1 vs. N2 alkylation addressed using ionic liquids (e.g., BmimBF) as phase-transfer catalysts.

-

Solvent Selection : DMF preferred for solubility, but substitution with THF reduces side reactions in Pd-catalyzed steps.

Industrial-Scale Considerations

Patent CN103570624A highlights criteria for scalable synthesis:

-

Cost Efficiency : DMF recyclability reduces solvent expenses.

-

Throughput : 95% yield achievable in 12-hour batches.

-

Safety : Bromine dosing controlled via slow addition at −5°C to minimize exotherms.

Emerging Methodologies

Recent advances from PMC (2018) suggest Rh(III)-catalyzed C–H activation as a future direction:

-

Substrate : 5-Nitro-1H-indazole

-

Coupling : Direct arylation with 2-bromo-5-methylpyridine

-

Catalyst : [Cp*RhCl]/AgSbF

Potential Benefits :

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: m-chloroperbenzoic acid.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Reduction: 3-(5-methylpyridin-2-yl)-5-amino-1H-indazole.

Oxidation: this compound N-oxide.

Substitution: Various halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

The compound is primarily investigated for its potential as an anticancer agent and antimicrobial agent . Its structure allows for modifications that can enhance its therapeutic efficacy. For instance, derivatives of indazole have shown promising results in targeting various cancer pathways, including those involving protein kinases.

Case Study: Anticancer Activity

A study demonstrated that certain indazole derivatives exhibit significant inhibitory effects on cancer cell lines, with IC50 values in the nanomolar range, indicating potent activity against tumors. The structure-activity relationship (SAR) analysis suggested that substituents on the indazole ring significantly influence its anticancer properties .

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | BRAFV600E mutant melanoma | 20 | Antitumor |

| Compound B | IDO1 enzyme | 5.3 | Inhibition |

Antimicrobial Properties:

Research has also highlighted the antimicrobial potential of 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole. Its nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, which may disrupt bacterial functions.

Agricultural Chemistry

The compound is utilized in the formulation of agrochemicals, particularly as a component in pesticides and herbicides. Its effectiveness against various pests makes it valuable for improving crop yields.

Case Study: Pesticide Formulation

In agricultural studies, formulations containing this compound have shown enhanced efficacy in controlling pest populations compared to traditional chemicals. This effectiveness is attributed to its ability to target specific biological pathways in pests without affecting non-target organisms .

Material Science

This compound is being explored for its potential in developing new materials with specific electronic properties. This includes applications in sensors and electronic devices.

Case Study: Electronic Properties

Research into the compound's electronic properties has revealed that it can be synthesized into thin films suitable for use in organic electronic devices. The unique structural features contribute to favorable charge transport characteristics, making it a candidate for future electronic applications .

Summary

The diverse applications of this compound span across medicinal chemistry, agricultural chemistry, and material science. Its potential as an anticancer and antimicrobial agent, along with its utility in agrochemicals and electronic materials, underscores its importance in ongoing scientific research.

Wirkmechanismus

The mechanism of action of 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent type and position, impacting molecular weight, polarity, and biological activity:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at position 5 is conserved across analogs, but substituents at position 3 vary. Methylpyridine (electron-donating) may enhance binding to aromatic residues in enzymes, whereas trifluoromethylphenyl (electron-withdrawing) increases membrane permeability .

- Biological Implications : Chlorophenyl and trifluoromethylphenyl analogs are associated with neurological applications (e.g., PET tracers, Clonazepam derivatives), suggesting substituent-dependent targeting .

Crystallographic and Conformational Analysis

Crystal structures (e.g., ) reveal that substituent orientation impacts molecular packing and stability:

- The 5-methylpyridin-2-yl group in this compound likely adopts a planar conformation, facilitating π-π stacking with protein residues.

- In contrast, analogs like (Z)-4-methylbenzyl 3-[1-(5-methylpyridin-2-yl)ethylidene]dithiocarbazate exhibit twisted conformations due to intramolecular hydrogen bonding, which may reduce binding efficiency .

Biologische Aktivität

3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound is characterized by:

- Indazole Core : A bicyclic structure that includes a fused pyrazole and benzene ring.

- Nitro Group : Located at the 5-position, which is known to undergo bioreduction in biological systems.

- Pyridine Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that it may inhibit tumor growth by interacting with key biological macromolecules involved in cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's efficacy against several cancer cell lines, revealing the following IC50 values:

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.3 |

| HCT116 (Colon) | 3.9 |

| A549 (Lung) | 4.7 |

These results indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent.

Enzyme Inhibition

The compound also exhibits inhibitory activity against specific enzymes involved in cancer progression and other diseases. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial in signaling pathways related to cell growth and survival.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (nM) |

|---|---|

| FGFR1 | 69.1 |

| Aurora A | 30.2 |

| Aurora B | 15.0 |

The mechanism through which this compound exerts its biological effects involves:

- Bioreduction of Nitro Group : This leads to the formation of reactive intermediates that can bind to proteins and nucleic acids, disrupting normal cellular functions.

- Inhibition of Kinases : The compound's structural features allow it to selectively inhibit specific kinases involved in various signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole, and how do reaction conditions influence yield?

The synthesis typically involves coupling 5-nitroindazole derivatives with a 5-methylpyridin-2-yl moiety. A key method includes direct C3-arylation of 5-nitro-1H-indazole using palladium catalysts (e.g., Pd(OAc)₂) and aryl bromides under optimized conditions (e.g., DMA solvent, KOAc base) . Reaction parameters such as catalyst loading (e.g., 2 mol% Pd), temperature (80–100°C), and ligand choice (e.g., phosphine-based ligands) critically affect yield and purity. For example, reports yields exceeding 70% for similar indazole derivatives under analogous conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions, with nitro groups causing deshielding (~δ 8.5–9.5 ppm for aromatic protons) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for structural refinement. For example, highlights dihedral angles (e.g., 77.47° between pyridyl and tolyl rings) and intramolecular hydrogen bonds (N–H⋯N), which stabilize the molecule’s conformation.

- Infrared (IR) Spectroscopy: Nitro group stretches (~1520–1350 cm⁻¹) and aromatic C–H vibrations (~3100 cm⁻¹) are diagnostic .

Q. What preliminary pharmacological screening methods are recommended for assessing bioactivity?

- Enzyme Inhibition Assays: Use target-specific assays (e.g., kinase or receptor binding) with ATP-competitive protocols. cites cAMP-dependent protein kinase (PKA) inhibition studies for related indazoles.

- Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM .

- Computational Docking: Preliminary docking with AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like AMPA receptors or HSF1 .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

- Catalyst Screening: Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ vs. [Pd(C₃H₅)Cl]₂) with ligands like dppb (1,4-bis(diphenylphosphino)butane) to enhance coupling efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMA, DMF) improve aryl bromide reactivity but may increase side reactions; additives like TBAB (tetrabutylammonium bromide) can stabilize intermediates.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 10–15% .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .

- Compound Purity: Use HPLC (≥95% purity) and mass spectrometry to confirm structural integrity. emphasizes the importance of pre-purification checks for starting materials.

- Cell Line Specificity: Compare results across multiple cell lines (e.g., primary vs. immortalized) to rule out lineage-dependent effects .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. ’s crystallographic data (e.g., π–π interactions at 3.79 Å) can inform force field parameters.

- Free Energy Perturbation (FEP): Calculate binding free energy differences for nitro group modifications .

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC₅₀ values) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Polymorphism: Screen multiple solvents (e.g., ethanol, acetonitrile) and temperatures to isolate stable polymorphs. achieved a Z-configuration via slow evaporation in DCM/hexane.

- Twinned Crystals: Use SHELXD for structure solution and Olex2 for refinement to resolve overlapping lattices .

- Hydrogen Bond Networks: Introduce co-crystallization agents (e.g., succinic acid) to enhance crystal packing .

Q. How do structural modifications to the 5-methylpyridin-2-yl group alter bioactivity?

- Electron-Withdrawing Substituents: Fluorine or nitro groups at the pyridine 4-position increase kinase inhibition (e.g., IC₅₀ < 1 µM) but reduce solubility .

- Steric Effects: Bulkier substituents (e.g., isopropyl) disrupt π–π stacking with target proteins, as shown in ’s twisted conformation analysis.

- Comparative Studies: Synthesize analogs (e.g., 5-ethylpyridin-2-yl) and compare IC₅₀ values in dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.